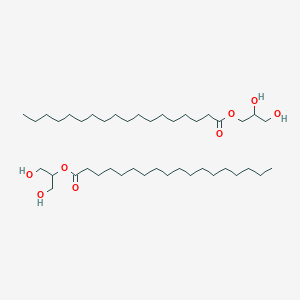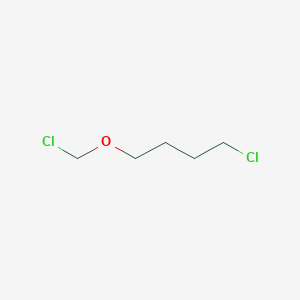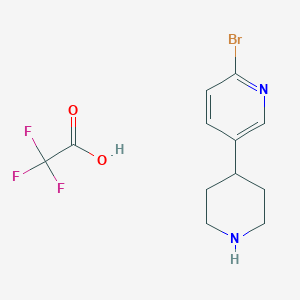
Glyceryl monostearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate are organic compounds that belong to the class of fatty acid esters. These compounds are esters of octadecanoic acid (commonly known as stearic acid) and glycerol. They are known for their applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of octadecanoic acid with glycerol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of these compounds often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The resulting ester is then purified through distillation or other separation techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert these esters back to their alcohol and acid components.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Stearic acid and glycerol-derived ketones.
Reduction: Glycerol and octadecanoic acid.
Substitution: New esters with different alcohol or amine groups.
Aplicaciones Científicas De Investigación
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their role in lipid metabolism and as components of cell membranes.
Medicine: These esters are used in the formulation of drug delivery systems and as excipients in pharmaceutical preparations.
Industry: They are used in the production of cosmetics, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate involves their interaction with lipid membranes and enzymes. These compounds can integrate into lipid bilayers, affecting membrane fluidity and permeability. They can also serve as substrates for lipase enzymes, leading to the release of glycerol and fatty acids, which can be further metabolized.
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl monostearate: Similar in structure but with only one hydroxyl group esterified.
Glyceryl distearate: Contains two stearic acid molecules esterified to glycerol.
Glyceryl tristearate: All three hydroxyl groups of glycerol are esterified with stearic acid.
Uniqueness
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate are unique due to their specific esterification pattern, which provides distinct physical and chemical properties. Their dual hydroxyl groups allow for unique interactions with other molecules, making them valuable in various applications.
Propiedades
IUPAC Name |
1,3-dihydroxypropan-2-yl octadecanoate;2,3-dihydroxypropyl octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*20,22-23H,2-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLANPZCJRSOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxa-5-azaspiro[3.4]octane hydrochloride](/img/structure/B8234168.png)




![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)








